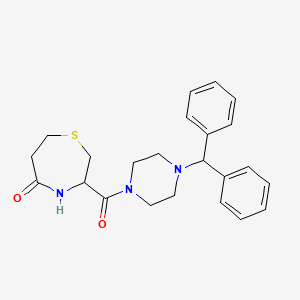

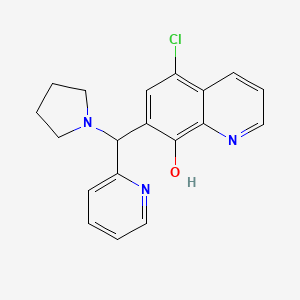

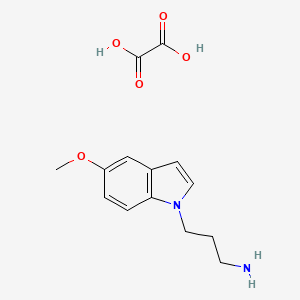

![molecular formula C13H12ClN3 B2605047 3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride CAS No. 2445791-30-8](/img/structure/B2605047.png)

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2445791-30-8 . It has a molecular weight of 245.71 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride”, has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Molecular Structure Analysis

The InChI code for “3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride” is 1S/C13H11N3.ClH/c14-13-12 (10-6-2-1-3-7-10)16-9-5-4-8-11 (16)15-13;/h1-9H,14H2;1H .

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Selective COX-2 Inhibition for Anti-inflammatory Applications

This compound has been evaluated for its potential as a selective COX-2 inhibitor . COX-2 is an enzyme that plays a crucial role in the inflammation process, and its inhibition can lead to reduced pain and inflammation. The compound’s ability to selectively inhibit COX-2 over COX-1 is particularly valuable, as it can potentially reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Analgesic Potential in Pain Management

Linked to its COX-2 inhibition properties, this compound has shown promise in pain management. In studies, derivatives of this compound demonstrated significant antinociceptive activity, indicating its potential use as an analgesic .

Neurological Disorders Treatment

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been used in medications like zolpidem, which is prescribed for short-term treatment of insomnia . This suggests that EN300-26864873 could be researched further for its applications in treating various neurological disorders, including sleep-related issues.

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets such as COX-2. These studies help in the rational design of new drugs with improved efficacy and reduced side effects .

Safety and Hazards

properties

IUPAC Name |

3-phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13;/h1-9H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJBMGSCBTVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

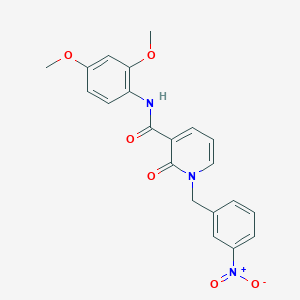

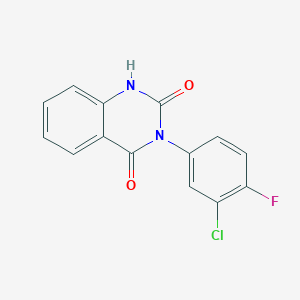

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2604964.png)

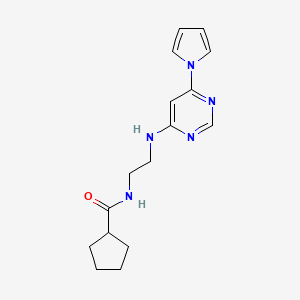

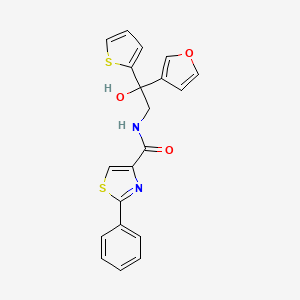

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2604968.png)

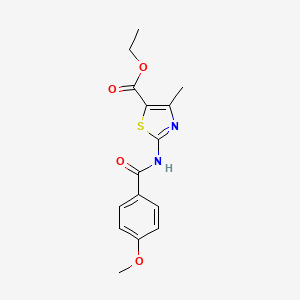

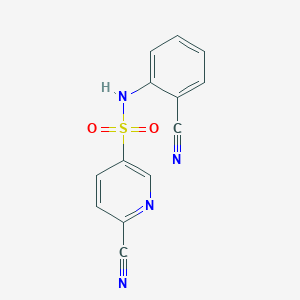

![2-(4-chlorophenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2604973.png)

![4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2604975.png)

![methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2604980.png)